Thiophene-2-carbonyl isocyanate
Overview
Description
Thiophene-2-carbonyl isocyanate is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a five-membered ring containing one sulfur atom. This compound is particularly notable for its reactivity and versatility in organic synthesis, making it a valuable compound in various scientific and industrial applications.
Mechanism of Action
Target of Action
Thiophene-2-carbonyl isocyanate, like other thiophene derivatives, has been found to interact with a variety of biological targets. These include various enzymes, receptors, and cellular structures . .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with cellular structures . The isocyanate group in this compound could potentially react with nucleophilic groups in biological targets, leading to changes in their function.
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, microbial infections, and other diseases .
Result of Action
Thiophene derivatives have been reported to have various effects, such as anti-inflammatory, anti-cancer, antimicrobial, and other activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiophene-2-carbonyl isocyanate can be synthesized through the Curtius rearrangement of thiophene-2-carbonyl azide. This reaction involves the thermal decomposition of the azide to form the isocyanate. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the isocyanate .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced techniques such as differential scanning calorimetry (DSC) to monitor the reaction conditions and optimize yield. The process requires careful control of temperature and the use of inert atmospheres to ensure the stability of the isocyanate .
Chemical Reactions Analysis
Types of Reactions: Thiophene-2-carbonyl isocyanate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form ureas.
Addition Reactions: It can add to alcohols to form carbamates.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids or bases to facilitate the reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Heterocycles: Formed from cycloaddition reactions.
Scientific Research Applications
Thiophene-2-carbonyl isocyanate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials with specific properties
Comparison with Similar Compounds
Thiophene-2-carbonyl isocyanate can be compared with other similar compounds such as:
Furan-2-carbonyl isocyanate: Similar in structure but contains an oxygen atom instead of sulfur.
Selenophene-2-carbonyl isocyanate: Contains a selenium atom instead of sulfur.
Benzoyl isocyanate: Contains a benzene ring instead of a thiophene ring.
Uniqueness: this compound is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in the synthesis of sulfur-containing heterocycles and other complex molecules .
Properties
IUPAC Name |
thiophene-2-carbonyl isocyanate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S/c8-4-7-6(9)5-2-1-3-10-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGGAVHNIUTIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801306049 | |
Record name | 2-Thiophenecarbonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4753-94-0 | |
Record name | 2-Thiophenecarbonyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4753-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarbonyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801306049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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